molecular formula C12H14N2O2 B13247964 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane

Cat. No.: B13247964
M. Wt: 218.25 g/mol
InChI Key: JXPDUVOHBLUOTB-UHFFFAOYSA-N
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Description

6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane (CAS 1238518-21-2) is a high-purity chemical compound built on the 3-azabicyclo[3.2.0]heptane scaffold, functionalized with a 2-nitrophenyl group. The azabicyclo[3.2.0]heptane core is a fused ring system containing a bridged cyclopentane and pyrrolidine ring, presenting a three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery . This specific scaffold is recognized as a privileged structure for developing pharmacologically active molecules and serves as a key synthetic intermediate for more complex heterocyclic systems . The compound's primary research application lies in its use as a versatile chemical synthesis building block . The presence of the 2-nitrophenyl substituent provides a handle for further synthetic manipulation; the nitro group can be readily reduced to an aniline, which can then be functionalized to create a wide array of derivatives, such as amides, sulfonamides, or ureas . The rigid and strained bicyclic framework can be used to explore structure-activity relationships (SAR) and conformational constraints in probe or drug design. Researchers value this compound for the development of novel molecular entities, particularly in the synthesis of potential enzyme inhibitors or receptor ligands where the bicyclic structure mimics pharmacophores found in natural products. Safety and Handling: For Research Use Only. Not for diagnostic, therapeutic, or personal use. This product is not intended for human or veterinary use. Researchers should consult the Safety Datasheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-4-2-1-3-9(12)10-5-8-6-13-7-11(8)10/h1-4,8,10-11,13H,5-7H2

InChI Key

JXPDUVOHBLUOTB-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2C1C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

[3+2] Cycloaddition Approach

Developed by Enamine Ltd., this scalable route employs:
Key Components

  • Dipole : Azomethine ylide (generated in situ from sarcosine and aldehydes)
  • Dipolarophile : Cyclobut-1-enecarboxylic acid ester
  • Solvent : Toluene or dichloromethane
  • Temperature : Reflux conditions (80–110°C)

Optimized Workflow

  • React cyclobutene ester with azomethine ylide (2:1 molar ratio)
  • Purify via column chromatography (silica gel, hexane/ethyl acetate)
  • Hydrogenate nitro group (if starting from nitro precursor) using Pd/C catalyst

This method produced multigram quantities (5–20 g scale) with >85% purity by HPLC.

Comparative Method Analysis

Parameter Photocyclization Cycloaddition
Scale Industrial Multigram laboratory
Stereoselectivity Controlled via chiral resolution Racemic mixture
Key Advantage High optical purity Modular substituent introduction
Equipment Needs Photoreactor Standard glassware

Structural Validation

Exit Vector Plot (EVP) analysis confirms the 3-azabicyclo[3.2.0]heptane core exhibits:

Synthetic Challenges

Chemical Reactions Analysis

6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or chloroform, and specific catalysts or modifiers to enhance reaction rates and selectivity .

Scientific Research Applications

6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthesis : The nitro group’s ortho position may sterically hinder [2+2] cycloadditions, requiring tailored reaction conditions (e.g., Lewis acid catalysis) .
  • Biological Activity : Analogous compounds show that substituent size and electronics critically influence receptor affinity. The nitro group’s meta or para positioning (vs. ortho) might enhance potency but requires further study .
  • Toxicity : Nitroaromatic moieties are prone to metabolic reduction, generating reactive intermediates. Prodrug strategies (e.g., tert-butyl carbamate protection ) could mitigate this.

Biological Activity

6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and neuropharmacological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
IUPAC Name6-(2-nitrophenyl)-3-azabicyclo[3.2.0]heptane
InChI KeyJXPDUVOHBLUOTB-UHFFFAOYSA-N

The compound's structure features a bicyclic framework with a nitrophenyl group, which is significant for its biological interactions.

The biological activity of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential processes such as cell wall synthesis, which is crucial for bacterial survival.
  • Receptor Binding : Research indicates that derivatives of this compound exhibit varying affinities for dopamine receptors (D(2L) and D(3)), suggesting potential applications in neuropharmacology .

Antibacterial Activity

Several studies have investigated the antibacterial properties of 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane and its derivatives:

  • Case Study 1 : A study demonstrated that compounds derived from this bicyclic structure showed significant activity against various strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, indicating promising therapeutic potential .
  • Case Study 2 : In vitro assays revealed that the compound effectively inhibited the growth of Gram-positive bacteria by targeting penicillin-binding proteins (PBPs), which are vital for bacterial cell wall synthesis .

Neuropharmacological Effects

The interaction with dopamine receptors suggests that 6-(2-Nitrophenyl)-3-azabicyclo[3.2.0]heptane may also play a role in neuropharmacology:

  • Binding Affinity Studies : Research has shown that enantiomers of this compound exhibit distinct binding affinities at dopamine receptor subtypes, which could lead to the development of new treatments for neurological disorders such as schizophrenia and Parkinson's disease .

Summary of Biological Activities

Activity TypeTarget Organism/TargetObserved EffectReference
AntibacterialMRSAInhibition of growth
Enzyme InhibitionBacterial PBPsDisruption of cell wall synthesis
NeuropharmacologicalDopamine receptorsModulation of receptor activity

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